3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine]
Overview
Description
“3,4-dihydro-2H-spiro[naphthalene-1,3’-piperidine]” is a chemical compound with a molecular weight of 201.31 . It is a pale-yellow to yellow-brown solid .
Physical and Chemical Properties Analysis
“3,4-dihydro-2H-spiro[naphthalene-1,3’-piperidine]” is a liquid at room temperature . It has a molecular weight of 201.31 . The compound has a strong fluorescence emission with a maximum located at 398 nm .
Scientific Research Applications
Synthesis and Medicinal Chemistry
Spiropiperidines, including compounds like 3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine], have gained significant interest in drug discovery programs due to their unique three-dimensional chemical space. These compounds are synthesized through methods that focus on constructing spiropiperidines by either forming the spiro-ring on a preformed piperidine ring or forming the piperidine ring on a preformed carbo- or heterocyclic ring. This versatility in synthetic approaches opens up possibilities for these compounds in drug discovery, despite 2-spiropiperidines being less common in drug projects due to limited synthesis procedures (Griggs, Tape, & Clarke, 2018).
Naphthalene Derivatives and Their Biological Applications
Naphthalene derivatives, part of the chemical structure of 3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine], have extensive potential in medicinal applications. They interact with various biological targets through noncovalent bonds, displaying potential as anticancer agents, some of which have entered clinical trials. Naphthalimide derivatives, in particular, show promise in treating various diseases due to their ability to interact with DNA, enzymes, and receptors. This highlights the compound's potential utility in developing new therapeutic agents (Gong, Addla, Lv, & Zhou, 2016).
Environmental and Analytical Applications
The inherent properties of naphthalene and its derivatives have also been explored in environmental and analytical contexts. For example, naphthalene's use as a deodorizer, repellent, and fumigant indicates its chemical versatility. Studies focusing on its sources, emissions, and the potential for indoor and outdoor air pollution further underscore the need to understand and mitigate its environmental impacts (Jia & Batterman, 2010).
Photocatalytic and Environmental Degradation
Research into the photocatalytic oxidation of naphthalene derivatives demonstrates their potential in eco-friendly processes for the synthesis of complex molecules, such as 1,3-dihydroxynaphthalene. Such studies are crucial for developing sustainable and less polluting chemical synthesis methods (You-lan, 2005).
Advanced Materials and Technology
The structural versatility of spiro compounds, including 3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine], is exploited in the development of advanced materials. Their ability to undergo transformations under different stimuli makes them suitable for creating novel, multifunctional materials with potential applications in sensing, probing, optical elements, and understanding biological processes. This underscores the broad utility of these compounds beyond medicinal chemistry into materials science and nanotechnology (Xia, Xie, & Zou, 2017).
Safety and Hazards
Mechanism of Action
Mode of Action
A related compound has been shown to cause a loss in the mitochondrial membrane potential in a concentration-dependent manner . This is accompanied by the activation of caspase-9 and -3, which cleave PARP-1 . It also activates caspase-8, which is involved in the extrinsic apoptotic pathway .
Biochemical Pathways
The compound’s effect on mitochondrial membrane potential suggests it may impact pathways related to apoptosis .
Result of Action
A related compound has been shown to cause a loss in the mitochondrial membrane potential, suggesting it may induce apoptosis .
Properties
IUPAC Name |
spiro[2,3-dihydro-1H-naphthalene-4,3'-piperidine] | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N/c1-2-7-13-12(5-1)6-3-8-14(13)9-4-10-15-11-14/h1-2,5,7,15H,3-4,6,8-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMWZSFKRLLPFGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C3(C1)CCCNC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.